molecular formula C8H4BrFO B7969107 2-Bromo-5-fluorobenzofuran

2-Bromo-5-fluorobenzofuran

Cat. No.: B7969107
M. Wt: 215.02 g/mol
InChI Key: HWCUPICHJGSWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluorobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorobenzofuran typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the bromination of 5-fluorobenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluorobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzofuranones or other oxidized derivatives.

    Reduction Reactions: The bromine and fluorine atoms can be reduced to form dehalogenated products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Substitution Reactions: Substituted benzofurans with various functional groups.

    Oxidation Reactions: Benzofuranones and other oxidized derivatives.

    Reduction Reactions: Dehalogenated benzofurans.

Scientific Research Applications

2-Bromo-5-fluorobenzofuran has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzofuran involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s ability to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-5-fluorobenzofuran can be compared with other similar compounds, such as:

    2-Bromo-5-chlorobenzofuran: Similar in structure but with a chlorine atom instead of fluorine, which may result in different chemical reactivity and biological activity.

    2-Bromo-5-iodobenzofuran:

    2-Fluoro-5-bromobenzofuran: The positions of the bromine and fluorine atoms are reversed, which can affect the compound’s reactivity and interactions.

The uniqueness of this compound lies in the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

IUPAC Name

2-bromo-5-fluoro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCUPICHJGSWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.